N-Nitrosodibutylamine

Description

N-nitrosodi-n-butylamine is a pale yellow liquid.

N-Nitrosodi-n-butylamine is a nitroso compound.

N-Nitrosodi-n-butylamine is a yellow, viscous, oily nitrosamine that is highly unstable in the presence of light. N-Nitrosodiethanolamine is ubiquitously found in the environment and is a contaminant formed by the reaction of nitrites with ethanolamines in a wide range of products including tobacco, pesticides, antifreeze and personal care products. This substance is only used for research purposes to induce tumors in experimental animals. N-Nitrosodiethanolamine is reasonably anticipated to be a human carcinogen. (NCI05)

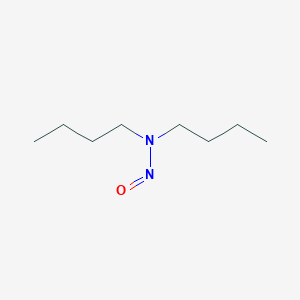

structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJHZCLPZAZIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Record name | N-NITROSODI-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021026 | |

| Record name | N-Nitrosodibutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosodi-n-butylamine is a pale yellow liquid., Yellow liquid; [HSDB], Pale yellow liquid. | |

| Record name | N-NITROSODI-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodi-n-butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSODIBUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/852 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

235 °C, BP: 105 °C at 8 mm Hg, BP: 116 °C at 14 mm Hg, 116 °C at 14 mmHg | |

| Record name | N,N-Dibutylnitrosoamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIBUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/852 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 1.27X10+3 mg/L at 24 °C, Sol in water 0.12%, org solvents and vegetable oils | |

| Record name | N,N-Dibutylnitrosoamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9009 at 20 °C/4 °C | |

| Record name | N,N-Dibutylnitrosoamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

0.9009 | |

| Record name | N-NITROSODIBUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/852 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.04 [mmHg], 4.69X10-2 mm Hg at 25 °C /Extrapolated/ | |

| Record name | N-Nitrosodi-n-butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-Dibutylnitrosoamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow liquid, Yellow oil | |

CAS No. |

924-16-3 | |

| Record name | N-NITROSODI-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosodibutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutylnitrosoamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosodibutylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanamine, N-butyl-N-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Nitrosodibutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-nitrosodibutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K8942WN31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-Dibutylnitrosoamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSODIBUTYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/852 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

N-Nitrosodibutylamine (NDBA): A Technical Guide to its Carcinogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodibutylamine (NDBA) is a potent N-nitroso compound recognized for its carcinogenic properties in various animal models. Its carcinogenicity is not direct but is contingent upon metabolic activation into reactive electrophilic intermediates that can form covalent bonds with DNA. This guide provides an in-depth technical overview of the core carcinogenic mechanism of NDBA, detailing its metabolic activation, the formation of DNA adducts, and the subsequent cellular signaling pathways implicated in the initiation of cancer. This document summarizes key quantitative data from carcinogenicity studies, provides detailed experimental protocols for relevant assays, and visualizes the core mechanisms and workflows using Graphviz diagrams.

Metabolic Activation of this compound

The genotoxicity of NDBA is initiated through its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] The critical first step is the hydroxylation of the α-carbon atom of one of the butyl chains.[2] This enzymatic reaction, catalyzed by CYP isozymes such as those from the CYP2B and CYP2E families, results in the formation of an unstable intermediate, α-hydroxy-NDBA.[2] This intermediate spontaneously decomposes to generate a highly reactive butyl diazonium ion.[2][3] This electrophilic species can then covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA, to form DNA adducts.[1][2]

While α-hydroxylation is the principal pathway for carcinogenic activation, metabolism can also occur at other positions on the butyl chain (β, γ, and ω-hydroxylation), which generally lead to detoxification products that are subsequently conjugated and excreted.[4]

DNA Adduct Formation and Mutagenesis

The formation of DNA adducts is a critical initiating event in NDBA-induced carcinogenesis.[2] The reactive butyl diazonium ion preferentially alkylates the O⁶-position of guanine, forming O⁶-butylguanine.[3] This specific adduct is highly miscoding; during DNA replication, it can be misread, leading to the incorrect incorporation of thymine (B56734) instead of cytosine. If this damage is not repaired by cellular DNA repair mechanisms, such as O⁶-alkylguanine-DNA alkyltransferase (AGT), it results in a permanent G:C to A:T transition mutation in the DNA sequence.[3] The accumulation of such mutations in critical genes, including proto-oncogenes and tumor suppressor genes, can disrupt normal cellular processes and initiate carcinogenesis.[1]

Signaling Pathways in NDBA-Induced Carcinogenesis

The genotoxic stress induced by NDBA-DNA adducts triggers a complex cellular response, primarily orchestrated by the p53 tumor suppressor protein. DNA damage activates sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate and stabilize p53. Activated p53 acts as a transcription factor, inducing the expression of genes that can lead to one of two main outcomes: cell cycle arrest or apoptosis.

-

Cell Cycle Arrest: p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, which halts the cell cycle at the G1/S or G2/M checkpoints. This provides the cell with time to repair the DNA damage.

-

Apoptosis: If the DNA damage is too severe to be repaired, p53 can initiate programmed cell death (apoptosis) by upregulating the expression of pro-apoptotic proteins such as Bax, PUMA, and Noxa. These proteins disrupt the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program.

The decision between cell cycle arrest and apoptosis is a critical determinant of cell fate following NDBA exposure. While not as directly implicated for NDBA as the p53 pathway, chronic inflammation and cellular stress resulting from NDBA exposure may also activate other signaling pathways like NF-κB, which can promote cell survival and proliferation, potentially contributing to tumor promotion. Similarly, aberrant activation of the Wnt/β-catenin pathway has been linked to various cancers, and while a direct link to NDBA is not firmly established, it represents a potential downstream consequence of genomic instability.

References

N-Nitrosodibutylamine Metabolic Activation by Cytochrome P450: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodibutylamine (NDBA) is a potent N-nitroso compound recognized for its carcinogenic properties, particularly in inducing tumors of the urinary bladder, liver, and esophagus in various animal models.[1] The carcinogenicity of NDBA is not attributed to the compound itself but rather to its metabolic activation into reactive electrophilic species capable of binding to cellular macromolecules, most notably DNA.[2] This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of monooxygenases.[1][2] This technical guide provides a comprehensive overview of the metabolic activation of NDBA by cytochrome P450 enzymes, detailing the metabolic pathways, key enzymatic players, and the experimental protocols used to elucidate these mechanisms.

Core Metabolic Pathways of this compound

The metabolism of NDBA is a multifaceted process involving several key oxidative reactions catalyzed by CYP enzymes. The primary pathways include α-hydroxylation, ω-hydroxylation, and ω-1-hydroxylation of the butyl chains.[3]

-

α-Hydroxylation: This is considered the critical activation pathway leading to the carcinogenic effects of NDBA.[3] The hydroxylation of the α-carbon atom, the carbon adjacent to the nitroso group, results in the formation of an unstable intermediate, α-hydroxy-NDBA.[1] This intermediate spontaneously decomposes to generate a highly reactive butyl-diazonium ion.[2] This electrophilic species can then covalently bind to nucleophilic sites in DNA, forming DNA adducts, which are believed to initiate the carcinogenic process.[1][2]

-

ω-Hydroxylation: This pathway involves the hydroxylation of the terminal (ω) carbon of one of the butyl chains, leading to the formation of N-nitrosobutyl-(4-hydroxybutyl)amine (NB4HBA).[3] This is a major metabolic route and the resulting metabolite can be further oxidized to N-nitrosobutyl-(3-carboxypropyl)amine (NB3CPA), a major urinary metabolite.[3][4] While often considered a detoxification pathway, some metabolites from this route are considered proximate carcinogens for the urinary bladder.[2]

-

ω-1-Hydroxylation: Hydroxylation at the penultimate (ω-1) carbon results in the formation of N-nitrosobutyl-(3-hydroxybutyl)amine (NB3HBA).[3][4] This is generally a minor metabolic pathway compared to ω-hydroxylation.[4]

The balance between these metabolic pathways is crucial in determining the overall carcinogenic potential of NDBA.

Cytochrome P450 Isoforms Involved in NDBA Metabolism

Several cytochrome P450 isoforms have been identified as key players in the metabolic activation of NDBA. The primary enzymes involved belong to the CYP2B and CYP2E subfamilies.[2]

-

CYP2B Subfamily: Studies using liver microsomes from rats pretreated with phenobarbital, a known inducer of CYP2B enzymes, have shown a dramatic increase in the N-dealkylation of NDBA.[5][6] Specifically, CYP2B1 has been shown to catalyze the α-hydroxylation of NDBA with high activity.[6] In one study, inhibitory monoclonal antibodies against CYP2B1 indicated a 62% contribution of this isoform to the debutylation of NDBA in microsomes from phenobarbital-pretreated rats.[6]

-

CYP2E Subfamily: While the CYP2B family is a major contributor, the CYP2E subfamily, particularly CYP2E1, is also involved in the metabolism of nitrosamines.[7] For smaller nitrosamines like N-nitrosodimethylamine (NDMA), CYP2E1 is the primary activating enzyme.[8] With increasing alkyl chain length, as in NDBA, the specificity for CYP2E1 decreases, and other isoforms like CYP2B become more involved.[3][9]

-

Other CYP Isoforms: While CYP2B and CYP2E are the main drivers, other isoforms such as CYP2A6 and members of the CYP3A and CYP2C families may play a minor role in the metabolism of bulkier nitrosamines.[9] Cytochrome P450 1A1 has been shown to have no activity towards the metabolism of NDBA.[6]

Quantitative Data on NDBA Metabolism

The following tables summarize available quantitative data on the metabolism of this compound by cytochrome P450 enzymes.

Table 1: Michaelis-Menten Kinetic Parameters for Nitrosamine (B1359907) Metabolism by CYP Isoforms

| Nitrosamine | CYP Isoform | Species | System | Km (µM) | Vmax (nmol/min/nmol P450) | Reference(s) |

| N-Nitroso-N-methylaniline | CYP2B1 | Rat | Reconstituted | Not Specified | 3.3 | [10] |

| N-Nitroso-N-methylaniline | CYP2B2 | Rat | Reconstituted | Not Specified | 1.6 | [10] |

| N-Nitrosodimethylamine | CYP2E1 | Rat | Hepatocytes | 61 | 0.056 (pmol/min/106 cells) | [8] |

| N-Nitrosodiethylamine | Cyp2a-5 | Mouse | Liver Microsomes | 13 (Ki) | Not Specified | [11] |

| N-Nitrosodimethylamine | Cyp2e-1 | Mouse | Liver Microsomes | 2700 (Ki) | Not Specified | [11] |

Table 2: Relative Contribution of CYP Isoforms to NDBA Debutylyation

| CYP Isoform | Pretreatment | System | Relative Contribution (%) | Reference(s) |

| CYP2B1 | Phenobarbital | Rat Liver Microsomes | 62 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of NDBA metabolism and its consequences. Below are protocols for key experiments.

In Vitro Metabolism of NDBA using Rat Liver Microsomes

This protocol outlines the procedure for studying the metabolism of NDBA in a controlled in vitro system using liver microsomes, which are rich in CYP enzymes.

a. Preparation of Rat Liver Microsomes: [5]

-

Euthanize male Sprague-Dawley rats and perfuse the liver with cold saline.

-

Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 7.4).

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Transfer the supernatant (S9 fraction) to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in 0.1 M potassium phosphate buffer (pH 7.4).

-

Determine the protein concentration of the microsomal suspension using a standard method like the Bradford or BCA assay.

-

Store the microsomal aliquots at -80°C until use.

b. In Vitro Incubation: [5]

-

Prepare an incubation mixture in a final volume of 1 mL containing:

-

Liver microsomes (e.g., 0.5-1.0 mg of protein)

-

This compound (NDBA) at various concentrations

-

An NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

-

0.1 M potassium phosphate buffer (pH 7.4) to the final volume.

-

-

Pre-incubate the mixture of microsomes, NDBA, and buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Transfer the supernatant for analysis of metabolites.

c. Analysis of Metabolites by HPLC: [5]

-

Use a high-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

-

Employ a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Use a gradient elution with a mobile phase consisting of a mixture of water and acetonitrile or methanol.

-

Set the flow rate to approximately 1.0 mL/min.

-

Detect NDBA and its metabolites by UV absorbance at around 230 nm or by MS for enhanced sensitivity and specificity.

Analysis of NDBA-Induced DNA Adducts by 32P-Postlabeling

The 32P-postlabeling assay is an ultrasensitive method for detecting DNA adducts.[4]

-

Isolate DNA from tissues or cells exposed to NDBA.

-

Enzymatically digest the DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[12]

-

Enrich the adducted nucleotides, for example, by nuclease P1 digestion which removes normal nucleotides.[12]

-

Radiolabel the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[12]

-

Separate the 32P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12][13]

-

Detect and quantify the adducts by autoradiography and scintillation counting.[13]

Unscheduled DNA Synthesis (UDS) Assay for NDBA-Induced DNA Damage

The UDS assay measures DNA repair synthesis following damage induced by a test compound.[14][15]

-

Culture primary rat hepatocytes on chamber slides.

-

Expose the cells to various concentrations of NDBA.

-

Simultaneously, add medium containing [3H]-thymidine to the cells.

-

Incubate for a defined period (e.g., 12-16 hours) to allow for DNA repair and incorporation of the radiolabel.[15]

-

Fix the cells and prepare autoradiographs.

-

Quantify UDS by counting the number of silver grains over the nuclei of non-S-phase cells using a microscope. An increase in grain count compared to control cells indicates DNA damage and repair.

In Vivo Carcinogenicity Study in a Rat Model

This protocol describes a typical long-term study to assess the carcinogenic potential of NDBA in rats.[5]

-

Use young adult Fischer 344 or Sprague-Dawley rats (e.g., 50 males and 50 females per group).[2][5]

-

House the animals in a controlled environment with free access to standard rodent chow and drinking water.

-

Administer NDBA in the drinking water at multiple dose levels (low, mid, high) for a significant portion of the animals' lifespan (e.g., up to 2 years).[5] A control group receives untreated drinking water.

-

Monitor the animals daily for clinical signs of toxicity. Record body weight and food/water consumption regularly.

-

At the end of the study, or when animals become moribund, perform a full necropsy.

-

Collect a comprehensive set of tissues, with a particular focus on the urinary bladder, liver, and esophagus.

-

Preserve tissues in formalin and process for histopathological examination to identify and characterize tumors.

-

Statistically analyze tumor incidence and other pathological findings to determine the carcinogenic effect of NDBA.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Delay of bladder cancer induction in rats treated with N-nitroso-N-butyl-N-(4-hydroxybutyl)amine by administration of sodium-2-mercaptoethanesulfonate (Mesna) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholars.nova.edu [scholars.nova.edu]

- 15. oecd.org [oecd.org]

Synthesis and chemical properties of N-Nitrosodibutylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosodibutylamine (NDBA), a member of the N-nitrosamine class of compounds, is a potent carcinogen of significant concern in the pharmaceutical, food, and environmental sciences.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies for NDBA. Detailed experimental protocols for its synthesis and quantification are presented, along with a summary of its key chemical and physical characteristics. Furthermore, this document elucidates the metabolic pathway leading to its carcinogenic activity through illustrative diagrams.

Chemical and Physical Properties

This compound is a pale yellow, oily liquid.[3][4] It is recognized as a probable human carcinogen and its presence in pharmaceutical products, food items, and drinking water is strictly regulated.[2][5] Key physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | [4][6][7] |

| Molecular Weight | 158.24 g/mol | [1][4][6] |

| Appearance | Pale yellow liquid | [3][4][6] |

| Boiling Point | 116°C at 14 mmHg | [4][7] |

| Density | 0.9009 g/cm³ | [4] |

| CAS Number | 924-16-3 | [1][3][6] |

| IUPAC Name | N-butyl-N-nitroso-1-butanamine | [4] |

| Synonyms | NDBA, Dibutylnitrosamine, N,N-Dibutylnitrosoamine | [6][7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Source |

| ¹H NMR | Available | [8] |

| ¹³C NMR | Available | [9] |

| Mass Spectrometry (MS) | Available | [9][10] |

| Infrared (IR) Spectroscopy | Available | [8] |

Table 3: Solubility and Stability of this compound

| Property | Description | Source |

| Solubility | Soluble in acetone, dichloromethane, and ethanol. | [11] |

| Stability | Stable in neutral or alkaline aqueous solutions in the dark. Slightly less stable in acidic solutions. Sensitive to light, especially UV light. | [6][12] |

| Decomposition | When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx). | [3][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitrosation of dibutylamine (B89481) with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid.[13]

References

- 1. This compound | 924-16-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 924-16-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Occupational Safety and Health Administration [osha.gov]

- 8. This compound(924-16-3) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. mzCloud – N Nitrosodibutylamine NDBA [mzcloud.org]

- 11. caymanchem.com [caymanchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

N-Nitrosodibutylamine (NDBA): A Technical Overview of DNA Adduct Formation and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosodibutylamine (NDBA) is a potent carcinogenic nitrosamine (B1359907) that requires metabolic activation to exert its genotoxic effects. This technical guide provides an in-depth analysis of the mechanisms underlying NDBA-induced DNA damage, focusing on the formation of DNA adducts and the cellular pathways responsible for their repair. A comprehensive understanding of these processes is critical for assessing the carcinogenic risk of NDBA and for the development of potential therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary metabolic and repair pathways.

Introduction

N-nitrosamines are a class of chemical compounds with the general structure R1N(–R2)–N=O, many of which are potent carcinogens in a wide range of animal species. This compound (NDBA) is a member of this class and has been identified as a contaminant in some foods, industrial products, and tobacco smoke. Its carcinogenicity is directly linked to its ability to form covalent adducts with cellular DNA following metabolic activation. These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. This guide will explore the intricate details of NDBA's journey from a procarcinogen to a DNA-damaging agent and the cellular defense mechanisms that counteract this threat.

Metabolic Activation of this compound

NDBA itself is not reactive towards DNA. It requires metabolic activation, primarily by the cytochrome P450 (CYP) family of enzymes located predominantly in the liver, to be converted into a reactive electrophilic species.[1]

The principal metabolic activation pathway is α-hydroxylation.[1][2] This process involves the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. This reaction is catalyzed by several CYP isoforms, with studies on long-chain N-nitrosodialkylamines suggesting the involvement of CYP1A1, CYP2B1, and CYP2E1.[3][4] In the case of NDBA, CYP1A1 has been shown to play a major role in its metabolic activation.[4]

The resulting α-hydroxy-NDBA is an unstable intermediate that spontaneously decomposes to yield a reactive butyl diazonium ion. This highly electrophilic species can then readily react with nucleophilic sites on DNA bases, forming NDBA-DNA adducts.[1]

Other metabolic pathways for NDBA include ω-hydroxylation and (ω-1)-hydroxylation, which occur at the terminal and penultimate carbon atoms of the butyl chains, respectively.[2][5] These pathways are generally considered detoxification routes, as they lead to the formation of more polar metabolites that can be more easily excreted.[1][2] For instance, ω-hydroxylation leads to the formation of N-nitrosobutyl-(4-hydroxybutyl)amine (NB4HBA), which can be further oxidized to N-nitrosobutyl-(3-carboxypropyl)amine (NB3CPA), a major urinary metabolite.[2][5]

References

- 1. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]

- 2. The role of base excision repair in the repair of DNA adducts formed by a series of nitrogen mustard-containing analogues of distamycin of increasing binding site size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Damage and repair of DNA in urinary bladder epithelium of rats treated with N-butyl-N-(4-hydroxybutyl) nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neb.com [neb.com]

- 5. mdpi.com [mdpi.com]

N-Nitrosodibutylamine (NDBA): A Toxicological Profile in Animal Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodibutylamine (NDBA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens in a wide range of animal species. Human exposure to NDBA can occur through various sources, including certain foods, tobacco products, and industrial settings. Understanding the toxicological profile of NDBA is crucial for assessing its risk to human health and for the development of regulatory guidelines. This technical guide provides a comprehensive overview of the toxicological effects of NDBA in animal models, with a focus on its carcinogenicity, genotoxicity, and metabolism. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Carcinogenicity

NDBA has been demonstrated to be a multi-organ carcinogen in various animal models, including rats, mice, hamsters, and guinea pigs.[1] The primary target organs for NDBA-induced carcinogenicity are the urinary bladder, liver, lungs, and esophagus.

Target Organ Toxicity

Urinary Bladder: NDBA is a potent urinary bladder carcinogen in several species. Oral administration and subcutaneous injection have been shown to induce both benign and malignant tumors in the urinary bladder of mice, rats, hamsters, guinea pigs, and rabbits.[1]

Liver: The liver is another major target for NDBA's carcinogenic effects. Studies have reported the induction of hepatocellular carcinomas in rats and other animal models following the administration of NDBA.[2][3]

Lungs: Respiratory tract tumors have been observed in hamsters exposed to NDBA orally or prenatally.[1] In some rat studies, lung tumors have also been reported.[2]

Esophagus: NDBA has been shown to induce tumors in the esophagus of rats.[3]

Dose-Response Relationship

The carcinogenic effects of NDBA are dose-dependent. A study in F344 rats administered NDBA by gavage for 30 weeks showed a clear dose-related increase in tumor incidence. At a dose of 2 mmol, approximately 60% of the animals developed liver carcinomas, 50% had forestomach carcinomas, and 35% presented with transitional cell carcinomas of the urinary bladder.[3]

Quantitative Carcinogenicity Data

The following tables summarize the quantitative data from key carcinogenicity studies of NDBA in animal models.

| Animal Model | Route of Administration | Dose | Duration of Exposure | Target Organ | Tumor Type | Tumor Incidence (%) |

| Rat (F344) | Gavage | 2 mmol | 30 weeks | Liver | Carcinoma | ~60 |

| Rat (F344) | Gavage | 2 mmol | 30 weeks | Forestomach | Carcinoma | 50 |

| Rat (F344) | Gavage | 2 mmol | 30 weeks | Urinary Bladder | Transitional Cell Carcinoma | 35 |

Genotoxicity

The carcinogenicity of NDBA is closely linked to its genotoxic properties. NDBA requires metabolic activation to exert its genotoxic effects, leading to the formation of reactive intermediates that can damage DNA.

Mechanisms of Genotoxicity

The primary mechanism of NDBA-induced genotoxicity involves the formation of DNA adducts. Following metabolic activation, NDBA forms a reactive butyl diazonium ion, which can alkylate DNA bases.[4] The formation of these adducts, if not repaired, can lead to mutations in critical genes, such as tumor suppressor genes, initiating the process of carcinogenesis.

In Vitro and In Vivo Genotoxicity Studies

NDBA has tested positive in a variety of in vitro and in vivo genotoxicity assays.

-

Bacterial Reverse Mutation Assay (Ames Test): NDBA has been shown to be mutagenic in Salmonella typhimurium strains, particularly in the presence of a metabolic activation system (S9 mix).[5][6]

-

DNA Damage Assays: Studies have demonstrated that NDBA can induce DNA single-strand breaks in primary rat hepatocytes.[7]

-

Micronucleus Test: While data specifically for NDBA is limited, related nitrosamines have been shown to induce micronuclei in vivo, indicating clastogenic potential.

Quantitative Genotoxicity Data

| Assay | Test System | Metabolic Activation | Concentration/Dose | Result |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium | With S9 | Not specified | Positive |

| DNA Single-Strand Breaks | Rat Hepatocytes | - | Not specified | Positive |

Metabolism and Bioactivation

The toxic and carcinogenic effects of NDBA are dependent on its metabolic activation, which is primarily carried out by cytochrome P450 (CYP) enzymes in the liver and other tissues.

Metabolic Pathways

The metabolism of NDBA proceeds through two main pathways:

-

α-Hydroxylation: This is considered the primary activation pathway leading to carcinogenesis. CYP enzymes, particularly from the CYP2B and CYP2E families, catalyze the hydroxylation of the carbon atom alpha to the nitroso group.[1] This forms an unstable α-hydroxy-NDBA, which spontaneously decomposes to form a reactive butyl diazonium ion. This ion is a potent alkylating agent that can bind to DNA, forming DNA adducts.[4]

-

ω- and (ω-1)-Hydroxylation: These pathways involve the hydroxylation of the terminal (omega) or sub-terminal (omega-1) carbon atoms of the butyl chains. These reactions are generally considered detoxification pathways, as the resulting metabolites are more water-soluble and can be more readily excreted. However, some of these metabolites can be further oxidized to form reactive intermediates.

Key Metabolites

Several metabolites of NDBA have been identified, including:

-

N-nitroso-N-butyl-N-(4-hydroxybutyl)amine (BBN)

-

N-nitroso-N-butyl-N-(3-hydroxybutyl)amine

-

N-nitroso-N-butyl-N-(3-carboxypropyl)amine

The metabolic profile of NDBA can vary between different animal species and tissues, which may contribute to the observed differences in target organ toxicity.

Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are generalized protocols for key experiments used to assess the toxicity of NDBA.

Chronic Rodent Carcinogenicity Bioassay (Oral Gavage)

This protocol is based on OECD Guideline 451 for Carcinogenicity Studies.

-

Animal Selection: Use a well-characterized rodent strain, such as Fischer 344 rats, of a single sex (e.g., male) and age (e.g., 6-8 weeks old).

-

Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the start of the study.

-

Group Allocation: Randomly assign animals to a control group and at least two dose groups (e.g., 50 animals per group).

-

Dose Preparation: Prepare fresh solutions of NDBA in a suitable vehicle (e.g., corn oil) at the desired concentrations.

-

Administration: Administer NDBA or the vehicle control to the respective groups by oral gavage once daily, 5 days a week, for a period of up to 2 years.

-

Observations: Conduct daily clinical observations and record body weights weekly for the first 13 weeks and monthly thereafter. Monitor food and water consumption periodically.

-

Necropsy: At the end of the study, or when animals are found moribund, perform a complete necropsy.

-

Histopathology: Collect all major organs and any gross lesions and preserve them in 10% neutral buffered formalin. Process tissues for histopathological examination.

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on OECD Guideline 471 and enhanced recommendations for N-nitrosamines.[8][9]

-

Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, and TA1535, and Escherichia coli strain WP2 uvrA(pKM101).

-

Metabolic Activation: Prepare a post-mitochondrial fraction (S9) from the livers of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. Prepare an S9 mix containing the S9 fraction and necessary cofactors.

-

Test Compound Preparation: Dissolve NDBA in a suitable solvent (e.g., DMSO).

-

Assay Procedure (Pre-incubation method):

-

In a test tube, mix the test compound solution, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition).

-

Pre-incubate the mixture at 37°C for 20-30 minutes.

-

Add top agar (B569324) and pour the mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-related increase in the number of revertants and the increase is at least two- to three-fold over the solvent control.

In Vitro Micronucleus Test

This protocol is based on OECD Guideline 487.

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Lung (CHL) cells or human peripheral blood lymphocytes).

-

Metabolic Activation: As with the Ames test, conduct the assay with and without an exogenous metabolic activation system (S9 mix).

-

Treatment: Expose the cells to various concentrations of NDBA for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, or for a longer duration (e.g., 24 hours) without S9 mix.

-

Recovery: After treatment, wash the cells and culture them for a period that allows for cell division (approximately 1.5-2 normal cell cycle lengths).

-

Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Analyze the cells for the presence of micronuclei in the cytoplasm of interphase cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion

The toxicological profile of this compound in animal models clearly establishes it as a potent multi-organ carcinogen and a genotoxic agent. Its carcinogenicity is intrinsically linked to its metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-reactive intermediates. The urinary bladder, liver, lungs, and esophagus are the primary targets for NDBA-induced tumorigenesis. This in-depth guide, by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways, serves as a critical resource for the scientific community. A thorough understanding of the toxicological properties of NDBA is paramount for conducting accurate risk assessments, establishing regulatory limits for human exposure, and ensuring the safety of pharmaceuticals and consumer products. Further research into the specific DNA adducts formed by NDBA and their repair mechanisms will provide a more complete picture of its carcinogenic potential.

References

- 1. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carcinogenesis in Fischer rats by nitrosodipropylamine, nitrosodibutylamine and nitrosobis(2-oxopropyl)amine given by gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of cytochrome P450 in DNA damage induced by N-nitrosodialkylamines in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Nitrosodibutylamine (NDBA): A Technical Guide to Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodibutylamine (NDBA) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens. Classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, NDBA is considered "possibly carcinogenic to humans." This classification is supported by extensive evidence of carcinogenicity in animal models, where it primarily induces tumors of the urinary bladder and liver.[1][2] The genotoxic and mutagenic potential of NDBA is the primary driver of its carcinogenicity. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of NDBA, detailing the underlying mechanisms, summarizing quantitative data from key assays, and outlining the experimental protocols used for its evaluation.

Mechanism of Action: Metabolic Activation

This compound is an indirect-acting genotoxin, meaning it requires metabolic activation to exert its DNA-damaging effects.[3][4] This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2B1 and CYP2E1, which are abundant in the liver.[5][6]

The critical step in the activation pathway is the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso group) of one of the butyl chains.[4][7] This reaction forms an unstable α-hydroxy-NDBA intermediate. This intermediate spontaneously decomposes to yield butyraldehyde (B50154) and a highly reactive butyl-diazonium ion. This electrophilic diazonium ion can then readily attack nucleophilic sites on DNA bases, forming DNA adducts (e.g., O⁶-butylguanine).[3] If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can cause miscoding during DNA replication, leading to permanent gene mutations and initiating the process of carcinogenesis.[3]

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. Investigations on organ-specific metabolism and genotoxic effects of the urinary bladder carcinogen N-nitrosobutyl-3-carboxypropylamine (BCPN) and its analogs this compound (NDBA) and N-nitrosobutyl-4-hydroxybutylamine (4-OH-NDBA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

N-Nitrosodibutylamine in Cancer Research: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodibutylamine (NDBA) is a potent genotoxic carcinogen belonging to the N-nitrosamine class of compounds. Since the recognition of the carcinogenic potential of nitrosamines in the mid-20th century, NDBA has been a subject of significant scientific investigation. Its ability to reliably induce tumors in laboratory animals, particularly in the urinary bladder, has established it as a valuable tool in experimental oncology. This technical guide provides a comprehensive overview of the historical context of NDBA in cancer research, detailing key early studies, experimental methodologies, and the molecular pathways implicated in its carcinogenic activity.

Historical Perspective: The Emergence of a Potent Carcinogen

The carcinogenic properties of N-nitrosamines were first brought to light in the 1950s. A pivotal moment in the field was the extensive investigation by Druckrey, Preussmann, Ivankovic, and Schmähl in 1967, which systematically evaluated the carcinogenic effects of 65 different N-nitroso compounds in BD rats. This landmark study was instrumental in identifying this compound as a potent carcinogen with a specific tropism for the urinary bladder.[1] The International Agency for Research on Cancer (IARC) has since classified NDBA as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2]

Quantitative Data from Carcinogenicity Studies

While the full, detailed quantitative data from the seminal 1967 Druckrey et al. study is not widely available in digital formats, subsequent research and reviews have consistently highlighted the dose-dependent and organ-specific carcinogenicity of NDBA and related nitrosamines.[1] The following tables summarize representative data from studies on NDBA and its metabolite, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a specific urinary bladder carcinogen, as well as data from a comprehensive study on related nitrosamines to illustrate the dose-response relationships observed in early cancer research.

Table 1: Carcinogenicity of this compound (NDBA) in Animal Models

| Species (Strain) | Route of Administration | Total Dose | Duration of Treatment | Target Organ(s) | Tumor Incidence (%) | Reference |

| Rat | Oral (drinking water) | Not specified | Chronic | Liver, Esophagus, Urinary Bladder | High | [2] |

| Mouse | Subcutaneous injection | Not specified | Chronic | Liver, Lung | High | [2] |

| Hamster | Oral | Not specified | Chronic | Respiratory tract | High | [2] |

| Guinea Pig | Oral | Not specified | Chronic | Urinary Bladder | High | [2] |

Table 2: Dose-Response of N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) Induced Bladder Cancer in Rats

| Dose Concentration in Drinking Water (ppm) | Duration of Treatment (weeks) | Target Organ | Tumor Type | Tumor Incidence (%) |

| 50 | Up to 91 | Urinary Bladder | Cancer | 100 |

| 10 | Up to 112 | Urinary Bladder | Cancer | 76.7 |

| 5 | Up to 112 | Urinary Bladder | Cancer | 20.0 |

| 1 | Up to 112 | Urinary Bladder | Papilloma | 6.9 |

Table 3: Dose-Response of N-Nitrosodiethylamine (NDEA) and N-Nitrosodimethylamine (NDMA) in Rats (Peto et al., 1991)

| Compound | Concentration in Drinking Water (ppm) | Estimated Daily Dose (mg/kg) | Target Organ | Tumor Incidence (%) |

| NDEA | 1.12 | ~0.045 | Esophagus, Liver | Dose-related increase |

| NDEA | 0.45 | ~0.018 | Esophagus, Liver | Dose-related increase |

| NDMA | 1.12 | ~0.045 | Liver | Dose-related increase |

| NDMA | 0.45 | ~0.018 | Liver | Dose-related increase |

Experimental Protocols

The following section outlines a generalized experimental protocol for a long-term carcinogenicity bioassay using NDBA in rodents, based on established methodologies from early and contemporary studies.

In Vivo Rodent Carcinogenicity Bioassay

1. Objective: To evaluate the carcinogenic potential of this compound in a rodent model.

2. Animal Model:

-

Species: Rat (e.g., Fischer 344, Sprague-Dawley, or BD strains) or Mouse (e.g., B6C3F1).

-

Age: Typically 6-8 weeks old at the start of the study.

-

Sex: Both males and females are used.

-

Group Size: A sufficient number of animals per group to achieve statistical power (e.g., 50 animals per sex per group).

3. Test Substance and Administration:

-

Compound: this compound (high purity).

-

Vehicle: Typically drinking water or administered by oral gavage in a suitable vehicle like corn oil.

-

Dosage: A range of doses is selected to establish a dose-response relationship. Doses are often determined from preliminary toxicity studies.

-

Route of Administration: Oral (in drinking water or by gavage) or subcutaneous injection. Oral administration is common as it mimics a potential route of human exposure.

-

Frequency and Duration: Daily or 5 days a week for a significant portion of the animal's lifespan (e.g., up to 24 months for rats).

4. Experimental Procedure:

-

Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the start of the study.

-

Randomization: Animals are randomly assigned to control and treatment groups.

-

In-life Observations:

-

Clinical signs of toxicity are recorded daily.

-

Body weights are measured weekly for the first 13 weeks and monthly thereafter.

-

Food and water consumption are monitored periodically.

-

Animals are palpated for masses at regular intervals.

-

-

Necropsy and Histopathology:

-

All animals, including those that die prematurely, undergo a complete necropsy.

-

All organs and tissues are examined macroscopically.

-

A comprehensive set of tissues from all animals is collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Histopathological examination is performed by a qualified pathologist.

-

5. Data Analysis:

-

Tumor incidence and multiplicity are analyzed using appropriate statistical methods (e.g., Fisher's exact test, Cochran-Armitage trend test).

-

Survival data are analyzed using methods such as the Kaplan-Meier analysis.

Molecular Mechanisms and Signaling Pathways

The carcinogenicity of NDBA is not due to the compound itself but rather its metabolic activation into reactive electrophiles that damage DNA. This initiates a cascade of cellular events that can ultimately lead to cancer.

Metabolic Activation Pathway

The primary and critical step in the bioactivation of NDBA is the hydroxylation of the α-carbon atom of one of the butyl chains. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly from the 2B and 2E subfamilies. The resulting α-hydroxy-NDBA is an unstable intermediate that spontaneously decomposes to form a highly reactive butyl-diazonium ion. This electrophilic species can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts, such as O⁶-butylguanine.

Downstream Cellular Signaling Pathways

The formation of DNA adducts by NDBA metabolites is a critical initiating event in carcinogenesis. If not repaired by cellular DNA repair mechanisms, these adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that control cell growth and differentiation. The accumulation of these mutations can disrupt key signaling pathways, leading to uncontrolled cell proliferation, evasion of apoptosis, and ultimately, tumor formation.

Studies on NDBA and BBN-induced bladder cancer have implicated several key signaling pathways:

-

EGFR-Ras Pathway: Upregulation of genes in the EGFR-Ras signaling cascade has been observed in carcinogen-induced mouse bladder tumors, suggesting its role in promoting cell proliferation.[3]

-

TGF-β Signaling Pathway: Alterations in the expression of genes within the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis, have been identified in bladder tumors.[3]

-

G13 Signaling Pathway: Differential expression of genes in the G13 signaling pathway, which can influence cell motility and invasion, has also been reported.[3]

-

Cell Cycle and Apoptosis Pathways: NDBA-induced DNA damage can trigger cell cycle arrest to allow for DNA repair. However, mutations in key cell cycle regulators (e.g., p53) can lead to uncontrolled proliferation. Similarly, while extensive DNA damage can induce apoptosis (programmed cell death), defects in apoptotic pathways can allow damaged cells to survive and proliferate.[4][5][6][7][8]

Conclusion

The historical research on this compound has been foundational to our understanding of chemical carcinogenesis. From the early, meticulous animal studies that established its potent and organ-specific carcinogenic effects to the elucidation of its metabolic activation and impact on cellular signaling, NDBA has served as a critical model compound. The knowledge gained from studying NDBA and other nitrosamines continues to be highly relevant for assessing the risks of these compounds in food, consumer products, and pharmaceuticals, and for developing strategies for cancer prevention and treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Apoptosis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contrasting Dynamics of Apoptosis and of Cell Cycling in Carcinogenesis [ideas.repec.org]

- 6. bd.dbio.uevora.pt [bd.dbio.uevora.pt]

- 7. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Targeting of Cell Cycle, Apoptotic and Cell Adhesion Signaling Pathways Implicated in Chemoresistance of Cancer Cells [mdpi.com]

An In-depth Technical Guide to N-Nitrosodibutylamine: Safety, Handling, and Disposal Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal methods for N-Nitrosodibutylamine (NDBA). Given its classification as a probable human carcinogen, strict adherence to these guidelines is imperative to ensure a safe laboratory environment.[1]

Safety and Hazard Identification

This compound is a potent carcinogenic compound used in research to induce tumors in animal models.[1] It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1][2][3] The U.S. Environmental Protection Agency (EPA) and the National Toxicology Program (NTP) also list it as a probable or anticipated human carcinogen.[1][2]

1.1 Health Effects

-

Carcinogenicity: NDBA is a well-established animal carcinogen, inducing tumors in various organs, including the liver, esophagus, bladder, and respiratory tract.[4][5] Its carcinogenicity stems from metabolic activation into reactive species that damage DNA.[5]

-

Acute Toxicity: The substance is harmful if swallowed.[2][3][6][7] Animal experiments indicate that ingestion of less than 150 grams could be fatal or cause serious health damage.[2]

-

Eye and Skin Contact: While not considered a primary skin irritant in animal models, prolonged contact may cause temporary discomfort.[2] It can cause serious eye irritation.[3]

-

Aquatic Toxicity: NDBA is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2]

1.2 Physical and Chemical Properties NDBA is a pale yellow, oily liquid.[1][4] It is sensitive to light, particularly UV light, which can cause rapid photolytic degradation.[2][4]

| Property | Value | Reference |

| CAS Number | 924-16-3 | [1][3][6][8][9] |

| Molecular Formula | C₈H₁₈N₂O | [1][8][9] |

| Molecular Weight | 158.24 g/mol | [1][4][9] |

| Appearance | Pale yellow liquid | [1][4][9] |

| Boiling Point | 237 °C | [1] |

| Solubility | Soluble in water, lipids, and organic solvents | [1] |

| Stability | Stable in neutral or alkaline solutions; sensitive to light | [1][4] |

1.3 Toxicological Data

| Parameter | Value | Species | Reference |

| LD50 (Oral) | 1200 mg/kg | Rat | [1][2][3] |

| LD50 (Subcutaneous) | 1200 mg/kg | Rat | [1][2] |

| LD50 (Oral) | 2150 mg/kg | Hamster | [3] |

| Carcinogenicity | Group 2B: Possibly carcinogenic to humans | IARC | [1][3] |

| Carcinogenicity | Anticipated to be a Carcinogen | NTP | [2] |

| Carcinogenicity | B2: Probable human carcinogen | EPA | [1][2] |

Handling and Storage Protocols

Due to its hazardous nature, all handling of NDBA must be performed with stringent safety measures.

2.1 Engineering Controls

-

Fume Hood: All work with NDBA, including weighing, preparing solutions, and administration, must be conducted within a certified chemical fume hood.[1][10]

-

Designated Area: A regulated, clearly marked area should be established specifically for the handling, use, and storage of NDBA.[1][11]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[1][6]

2.2 Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., PVC) must be worn. For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[2]

-

Eye Protection: Tightly fitting safety goggles or safety glasses with side shields are mandatory.[2][6][9]

-

Lab Coat: A lab coat or other protective clothing, such as a full-sleeved apron, should be worn.[9][10]

-

Respirator: If engineering controls are insufficient, a respirator with a Type A-P filter or a self-contained breathing apparatus should be used.[2][9][11]

2.3 Safe Handling Practices

-

Obtain and read all safety instructions before use.[6]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2][6]

-

Do not eat, drink, or smoke in areas where NDBA is handled.[6][7]

-

Wash hands thoroughly after handling and before breaks.[3][7][11]

-

Keep the substance away from incompatible materials such as oxidizing agents.[2]

2.4 Storage

-

Store in original, tightly sealed containers.[2]

-

Keep in a designated, locked, and light-protected area, such as an explosion-proof refrigerator or freezer.[6]

-

An accurate inventory of the carcinogen, including quantity and acquisition date, should be maintained.[6]

Spill and Emergency Procedures

3.1 Spill Management In the event of a spill, evacuate the area immediately.[1][10]

-

Containment: For small spills, absorb the material with an inert absorbent like sand, vermiculite, or diatomite.[3][10] Do not use combustible materials such as paper towels.[10]

-

Collection: Collect the contaminated absorbent material into a sealed, properly labeled container for hazardous waste disposal.[10]

-

Decontamination: Clean the spill surface thoroughly with a strong detergent solution.[4]

-

Large Spills: For larger spills, contact the institution's environmental health and safety (EHS) department immediately.[10]

3.2 First Aid Measures

-

Ingestion: If swallowed, rinse the mouth with water and call a doctor or poison control center immediately.[3][6] Do not induce vomiting.[6]

-

Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[2][6] Seek medical attention if symptoms persist.[3]

-

Skin Contact: Immediately remove all contaminated clothing.[2][6] Flush skin and hair with running water and soap, if available.[2][6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9]

Disposal Protocols

Disposal of NDBA must be handled as hazardous waste and comply with all local, state, and federal regulations.[2][3][7]

4.1 Standard Disposal The standard practice for disposing of NDBA is to collect it as hazardous waste for high-temperature incineration by a licensed disposal facility.[10] Do not allow the product to reach any sewage system or waterways.[3]

4.2 Chemical Degradation (Pre-treatment) For laboratory settings, chemical degradation can be used to convert NDBA into less harmful compounds before final disposal.[10] A recommended method is reduction with an aluminum-nickel alloy in an alkaline solution.[4][10]

Experimental Protocol: Reduction with Aluminum-Nickel Alloy This procedure must be performed in a chemical fume hood due to the exothermic reaction and production of hydrogen gas.[10]

-

Preparation: Prepare a solution of NDBA in water or methanol (B129727) at a concentration not exceeding 10 g/L. The reaction vessel should be no more than one-quarter full.[10]

-

Alkalinization: Add an equal volume of 1 M potassium hydroxide (B78521) (KOH) solution to the NDBA solution.[10]

-

Reduction: While stirring the mixture, slowly add 50 g of aluminum-nickel alloy powder per liter of solution. An ice bath can be used to control the reaction rate.[10]

-

Reaction: Continue stirring the mixture for 24 hours after the final addition of the alloy.[10]

-

Quenching (Optional): To suppress the reactivity of the remaining nickel, add 1 ml of acetone (B3395972) per gram of aluminum-nickel alloy used and stir for an additional 24 hours.[10]

-

Filtration: Filter the mixture.[10]

-

Final Disposal: The filtrate should be poured over an absorbent material and disposed of as solid waste for incineration. The filter cake should be placed in a glass or metal beaker away from flammable materials for 24 hours and then discarded with non-burnable solid waste.[10]

Caption: Workflow for the chemical degradation of this compound.

Key Experimental Methodologies

5.1 Metabolic Activation and Carcinogenesis The carcinogenicity of NDBA is not due to the compound itself but its metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver.[5][12] The key step is α-hydroxylation, which forms an unstable intermediate that decomposes to a reactive carbocation capable of alkylating DNA, leading to mutations and potentially cancer.[5][12]

Caption: Metabolic activation of this compound leading to DNA damage.[5]

5.2 General Workflow for Carcinogenicity Assessment The assessment of carcinogenic risk for nitrosamines like NDBA follows a refined, multi-stage experimental workflow.[5]

Caption: General experimental workflow for assessing carcinogenic risk.[5]

5.3 In Vitro Metabolism Protocol Using Liver Microsomes This methodology is used to assess the metabolism of NDBA across different species.[12]

-

Microsome Preparation: Isolate liver microsomes from the species of interest (e.g., rat, hamster, human) through differential centrifugation.

-

Incubation Mixture: Prepare an incubation mixture containing:

-

Liver microsomes

-

NADPH-generating system (as a cofactor for CYP enzymes)

-

Phosphate buffer (to maintain pH)

-

This compound (as the substrate)

-

-

Reaction: Initiate the metabolic reaction by adding the substrate and incubate at 37°C.

-

Termination: Stop the reaction at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the parent compound and its metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Interpretation: Quantify the formation of metabolites over time to determine the rate and profile of NDBA metabolism.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. This compound | Occupational Safety and Health Administration [osha.gov]

- 9. kmpharma.in [kmpharma.in]

- 10. benchchem.com [benchchem.com]

- 11. nj.gov [nj.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Stability of N-Nitrosodibutylamine

For Researchers, Scientists, and Drug Development Professionals